2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the synthesis and structural analysis of compounds related to 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile. For example, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, which were confirmed using various spectroscopic methods and X-ray diffraction. They conducted a detailed conformational and molecular structure analysis using Density Functional Theory (DFT), validating the consistency of the DFT-optimized structures with the crystal structures (Huang et al., 2021).
Applications in Sensing and Detection
In the field of sensing, Fu et al. (2016) explored the use of boron ester or acid for detecting hydrogen peroxide vapor. They synthesized compounds like 4-(phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)benzaldehyde and assessed their efficiency in rapidly reacting with hydrogen peroxide vapor, achieving a detection limit as low as 4.1 parts per trillion (ppt) (Fu et al., 2016).
Fluorescence Imaging and Drug Delivery
Ren et al. (2022) developed pH/H2O2-responsive fluorescent vesicles for drug delivery using polyhedral oligomeric silsesquioxane molecules functionalized with 4-(phenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)benzaldehyde. These vesicles showed excellent pH/H2O2-responsive drug release properties and enhanced in vivo anti-tumor efficacy (Ren et al., 2022).
Enhanced Brightness in Nanoparticles
Fischer et al. (2013) utilized 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in the preparation of nanoparticles from heterodifunctional polyfluorene building blocks. They achieved a bright fluorescence emission with quantum yields up to 84%, which could be tuned to longer wavelengths through energy transfer to dye labels (Fischer et al., 2013).
properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-11(10-17)12-6-8-13(9-7-12)16-18-14(2,3)15(4,5)19-16/h6-9,11H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJCHFBGYNZHLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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